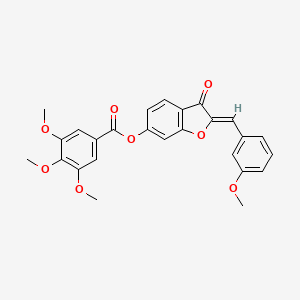

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Description

(Z)-2-(3-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a benzofuran-derived compound characterized by a Z-configuration benzylidene group at position 2, a ketone at position 3, and a 3,4,5-trimethoxybenzoate ester at position 6. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal and synthetic chemistry. Key features include:

- A conjugated benzofuran core.

- A 3-methoxy-substituted benzylidene moiety, influencing π-π stacking and dipole interactions.

- A 3,4,5-trimethoxybenzoate ester, contributing to lipophilicity and metabolic stability.

Properties

IUPAC Name |

[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c1-29-17-7-5-6-15(10-17)11-21-24(27)19-9-8-18(14-20(19)34-21)33-26(28)16-12-22(30-2)25(32-4)23(13-16)31-3/h5-14H,1-4H3/b21-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHKQWCTWQKGBM-NHDPSOOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Benzofuran moiety : Contributing to its aromatic properties.

- Methoxy groups : Enhancing lipophilicity and potentially influencing biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. The presence of methoxy groups is often associated with enhanced radical scavenging activity.

Antimicrobial Properties

Studies have shown that benzofuran derivatives possess antimicrobial activity. The specific compound under consideration has demonstrated effectiveness against various bacterial strains, which could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This effect may be mediated through the modulation of NF-kB signaling pathways.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress and inflammation.

- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways associated with cell survival and apoptosis.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant activity in vitro using DPPH assay. |

| Study 2 | Reported antimicrobial efficacy against Staphylococcus aureus and E. coli. |

| Study 3 | Showed reduced levels of TNF-alpha and IL-6 in animal models of inflammation. |

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a family of benzofuran derivatives with variations in substituents and ester groups. Below is a detailed comparison with three closely related analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Position and Electronic Effects: The target compound’s 3-methoxybenzylidene group provides a distinct electronic profile compared to the 2-methoxy analog in . The benzodioxole-containing analog () introduces a fused oxygen ring, increasing steric bulk and possibly enhancing metabolic resistance due to reduced enzymatic accessibility .

Ester Group Modifications :

- Replacing the benzoate ester with a methanesulfonate group () significantly lowers lipophilicity (XLogP3 drops from ~5.1 to 3.8), improving aqueous solubility but reducing membrane permeability .

Steric and Conformational Effects :

- The 7-methyl substitution in ’s compound may restrict rotational freedom, altering binding kinetics in enzyme-substrate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.